Ethyl 3,6-dibromopyrazine-2-carboxylate CAS 1416439-81-0 properties
Ethyl 3,6-dibromopyrazine-2-carboxylate CAS 1416439-81-0 properties
An In-depth Technical Guide to Ethyl 3,6-dibromopyrazine-2-carboxylate (CAS 1416439-81-0): Properties, Synthesis, and Applications
Introduction
Ethyl 3,6-dibromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound featuring a pyrazine core. The pyrazine ring system is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The strategic placement of two bromine atoms and an ethyl ester group on this core makes CAS 1416439-81-0 a versatile and valuable building block for organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the ester group can be readily modified, providing another point for molecular elaboration.
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, the expected chemical reactivity, and potential applications of Ethyl 3,6-dibromopyrazine-2-carboxylate, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental properties of Ethyl 3,6-dibromopyrazine-2-carboxylate are summarized below. This data is compiled from chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| CAS Number | 1416439-81-0 | [1][2][3] |
| Molecular Formula | C₇H₆Br₂N₂O₂ | [1][2] |
| Molecular Weight | 309.945 g/mol | [1] |
| IUPAC Name | Ethyl 3,6-dibromo-2-pyrazinecarboxylate | [2] |
| Synonyms | 2-Pyrazinecarboxylic acid, 3,6-dibromo-, ethyl ester | [2] |
| Purity | Typically ≥95.0% | [1] |
| InChI Key | WYJFXWZDMOWKLN-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
A logical approach would start with a commercially available pyrazine-2-carboxylic acid or its ethyl ester, followed by a regioselective bromination. The electron-withdrawing nature of the carboxylate group deactivates the pyrazine ring towards electrophilic substitution, often requiring harsh conditions.
Proposed Synthetic Workflow
A potential two-step synthesis could involve the bromination of a pyrazine-2-carboxylate precursor. The choice of brominating agent is critical; N-bromosuccinimide (NBS) is often too mild for such deactivated systems, necessitating the use of elemental bromine, potentially with a Lewis acid or under acidic conditions to enhance reactivity.[4]
Caption: Proposed synthetic workflow for Ethyl 3,6-dibromopyrazine-2-carboxylate.
Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of Ethyl pyrazine-2-carboxylate in a suitable solvent (e.g., a mixture of acetic acid and chloroform), add elemental bromine (Br₂) dropwise at room temperature.[4]
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Reaction Conditions: The reaction mixture is heated to reflux to facilitate the electrophilic substitution on the deactivated pyrazine ring. The use of HBr in the solution can help catalyze the reaction.[4]
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine. The product is then extracted with an organic solvent, washed, dried, and concentrated. Final purification is achieved by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3,6-dibromopyrazine-2-carboxylate lies in the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, while the ester provides a site for nucleophilic attack.
Key Transformations
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Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly susceptible to reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines).[4] These reactions are cornerstones of modern drug discovery, enabling the construction of complex molecular architectures. The relative reactivity of the C3-Br versus the C6-Br bond may allow for selective, stepwise functionalization under carefully controlled conditions.
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Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt). Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key chemical transformations of Ethyl 3,6-dibromopyrazine-2-carboxylate.
Analytical Characterization
Structural confirmation and purity assessment of Ethyl 3,6-dibromopyrazine-2-carboxylate would rely on standard spectroscopic techniques. While specific data is not publicly available, the expected spectral features can be predicted.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the proton on the pyrazine ring (H-5).- A quartet corresponding to the -OCH₂- protons of the ethyl group.- A triplet corresponding to the -CH₃ protons of the ethyl group. |
| ¹³C NMR | - Signals for the six distinct carbon atoms of the pyrazine ring, with the two bromine-bearing carbons shifted downfield.- A signal for the carbonyl carbon of the ester.- Signals for the two carbons of the ethyl group. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+. |
| IR Spec. | - A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹).- C-Br stretching vibrations in the fingerprint region. |
A general protocol for acquiring such data involves dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or using techniques like GC/MS for mass spectrometry.[5]
Applications in Research and Development
As a versatile building block, Ethyl 3,6-dibromopyrazine-2-carboxylate is of significant interest to researchers in:
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Medicinal Chemistry: The pyrazine core is a key pharmacophore. This compound allows for the rapid generation of libraries of substituted pyrazines for screening against various biological targets. The ability to introduce different groups at the 3- and 6-positions can be used to modulate potency, selectivity, and pharmacokinetic properties (ADME).
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Materials Science: Heteroaromatic compounds like pyrazines are integral to the development of organic semiconductors, dyes, and ligands for metal complexes.[4] The dibromo functionality allows for the synthesis of conjugated polymers and oligomers with tailored electronic and photophysical properties.
Safety and Handling
No specific GHS hazard statements are available for this compound.[2] However, as a halogenated organic compound, it should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.[6]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use non-sparking tools if the material is a flammable solid.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
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Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
Conclusion
Ethyl 3,6-dibromopyrazine-2-carboxylate (CAS 1416439-81-0) is a strategically designed chemical intermediate with high potential for applications in drug discovery and materials science. Its dibrominated pyrazine core offers multiple, distinct reaction sites, enabling the synthesis of diverse and complex molecular structures. While detailed studies on this specific molecule are limited in the public domain, its utility can be confidently inferred from the well-established chemistry of related heterocyclic systems. This guide provides a foundational understanding for scientists looking to incorporate this valuable building block into their research and development programs.
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